Dinaphtho[8,1,2-abc:8',1',2'-jkl]coronene
Overview
Description
Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene is a chemical compound with the molecular formula C36H16 . It is a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene consists of 36 carbon atoms and 16 hydrogen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Dinaphtho[8,1,2-abc:8’,1’,2’-jkl]coronene has a molecular weight of 448.5122 . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
Solvent Polarity Probes : Dinaphtho[8,1,2abc;2′,1′,8′klm]coronene was evaluated as a possible solvent polarity probe molecule. Its fluorescence emission spectra were observed in different solvents, showing selective enhancement in polar solvents, indicating its potential use in studying solvent effects (Acree et al., 1990).
Optical Properties in Coronene Derivatives : Novel coronenediimide derivatives, including dinaphtho-CDI, show remarkable optical properties like high absorption coefficients and high fluorescence quantum yields, suggesting applications in optoelectronics and light-emitting devices (Eversloh et al., 2011).
Electronic Material Applications : Studies on contorted polyaromatics, including dinaphtho[ a, d]coronene, show that they have promising applications in electronic materials. A derivative demonstrated good performance in field-effect transistors (Kumar & Tao, 2018).
Photophysical and Electrochemical Properties : Research on Dinaphtho[8,1,2-cde:2',1',8'-uva]pentacene, a related compound, revealed interesting photophysical and electrochemical properties, suggesting potential applications in organic electronics (Li et al., 2015).
Organic Semiconductors : Dinaphtho[2,3-b:2‘,3‘-f]thieno[3,2-b]thiophene and its derivatives have been synthesized for use in organic field-effect transistors (OFETs), displaying high field-effect mobility and potential in flexible electronics (Yamamoto & Takimiya, 2007).
Light-Emitting Diodes (LEDs) : Coronene, a similar compound, was used in the fabrication of blue light-emitting diodes, demonstrating the potential of these materials in optoelectronic applications (Zhang et al., 1999).
Properties
IUPAC Name |
undecacyclo[18.14.2.02,19.03,16.04,33.05,14.06,11.07,32.024,36.027,35.029,34]hexatriaconta-1(35),2(19),3(16),4,6(11),7,9,12,14,17,20,22,24(36),25,27,29(34),30,32-octadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H16/c1-3-17-7-9-19-15-22-12-14-26-24-6-2-4-18-8-10-20-16-21-11-13-25-23(5-1)27(17)29(19)35-32(22)34(26)36(30(20)28(18)24)31(21)33(25)35/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFDXHGXFJIUOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C6=C(C=C4)C=C7C=CC8=C9C7=C6C1=C(C9=CC=C8)C=CC4=C1C5=C3C(=C4)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172451 | |
Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-47-6 | |
Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinaphtho(8,1,2-abc:8',1',2'-jkl)coronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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